2H-Naphtho[1,8-bc]thiophen-2-one
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Overview
Description
2H-Naphtho[1,8-bc]thiophen-2-one is an organic compound with the molecular formula C11H6OS It is a heterocyclic compound that contains both sulfur and oxygen atoms within its structure
Mechanism of Action
Mode of Action
It has been synthesized via copper-catalyzed ullmann-type c (aryl)–s bond formation and the α-addition of an alkyne bond
Biochemical Pathways
The compound is part of a series of thiophene-fused 6/5 π-system compounds . These compounds could potentially interact with various biochemical pathways, but specific details are currently unknown.
Result of Action
The synthesized polysubstituted (z)-2h-naphtho[1,8-bc]thiophenes exhibited solid emission, suggesting potential applications in optoelectronic conjugated materials .
Action Environment
It’s known that the compound can be synthesized using dmso/d2o (3:1) as the reaction solvent , indicating that the synthesis process may be influenced by specific environmental conditions.
Preparation Methods
The synthesis of 2H-Naphtho[1,8-bc]thiophen-2-one can be achieved through several synthetic routes. One common method involves the copper-catalyzed synthesis of polysubstituted 2H-naphtho[1,8-bc]thiophenes from 8-halo-1-ethynylnaphthalenes using potassium ethylxanthate as the sulfur source . The reaction conditions typically involve the use of a copper catalyst and specific reaction temperatures and times to achieve the desired product.
Chemical Reactions Analysis
2H-Naphtho[1,8-bc]thiophen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers.
Scientific Research Applications
2H-Naphtho[1,8-bc]thiophen-2-one has several scientific research applications. It is used in the synthesis of thioindigoid dyes, which have applications in photochemical isomerization studies . Additionally, this compound is of interest in the field of organic electronics due to its potential use in the development of organic semiconductors and other electronic materials.
Comparison with Similar Compounds
2H-Naphtho[1,8-bc]thiophen-2-one can be compared with other similar compounds, such as 3-oxo-2,3-dihydrothio-naphthene and its derivatives These compounds share similar structural features and chemical properties but may differ in their specific reactivity and applications
Properties
IUPAC Name |
2-thiatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6OS/c12-11-8-5-1-3-7-4-2-6-9(13-11)10(7)8/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOGILWIIRCRGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)SC3=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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